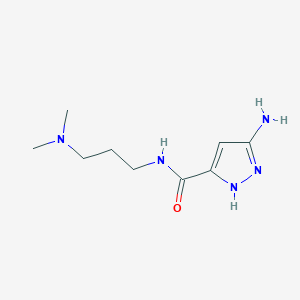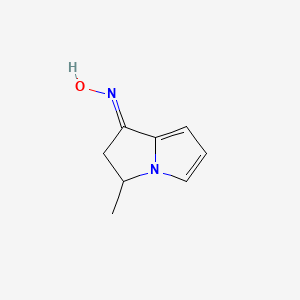
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime: is a heterocyclic compound with the molecular formula C8H10N2O . This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a pyrrolizine core with a methyl group and an oxime functional group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime typically involves the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized via a [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols. This reaction is facilitated by the in situ preparation of azomethine ylides from proline and ninhydrin.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Oxime Formation: The oxime functional group is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
3-Methyl-2,3-dihydro-1H-pyrrolizin-1-one oxime can be compared with other similar compounds such as:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one: Shares a similar core structure but differs in functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(NE)-N-(3-methyl-2,3-dihydropyrrolizin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(9-11)8-3-2-4-10(6)8/h2-4,6,11H,5H2,1H3/b9-7+ |
InChI Key |
UCQXSUNHVZLRDG-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C/C(=N\O)/C2=CC=CN12 |
Canonical SMILES |
CC1CC(=NO)C2=CC=CN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)


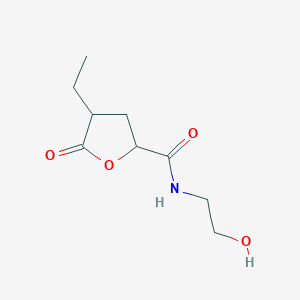
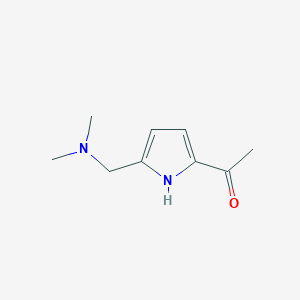
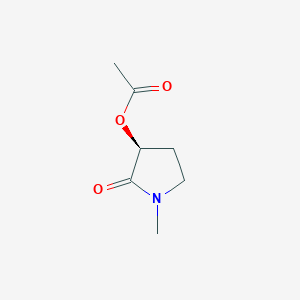
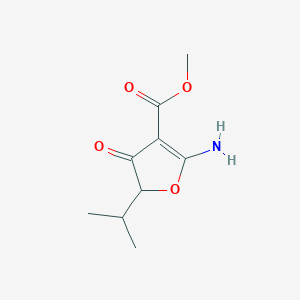


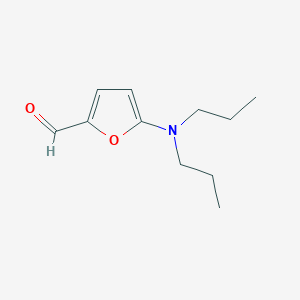


![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
